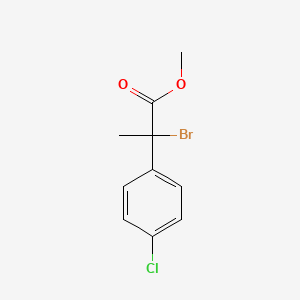

Methyl 2-bromo-2-(4-chlorophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-bromo-2-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of propanoic acid and contains both bromine and chlorine atoms attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(4-chlorophenyl)propanoate can be synthesized through the esterification of 2-bromo-2-(4-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

Reduction: Conducted in anhydrous conditions with a stoichiometric amount of reducing agent.

Oxidation: Performed in aqueous or organic solvents with the oxidizing agent added gradually to control the reaction rate.

Major Products Formed

Nucleophilic substitution: Products include substituted propanoates depending on the nucleophile used.

Reduction: The major product is 2-bromo-2-(4-chlorophenyl)propanol.

Oxidation: The major product is 2-bromo-2-(4-chlorophenyl)propanoic acid.

Scientific Research Applications

Methyl 2-bromo-2-(4-chlorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(4-chlorophenyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-bromo-2-methylpropanoate: Similar in structure but lacks the phenyl and chlorine substituents.

Methyl 2-(4-bromo-2-chlorophenoxy)propanoate: Contains a similar phenyl ring with bromine and chlorine substituents but differs in the position of the ester group.

Uniqueness

Methyl 2-bromo-2-(4-chlorophenyl)propanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Biological Activity

Methyl 2-bromo-2-(4-chlorophenyl)propanoate is a brominated ester that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10BrClO2

- CAS Number : 7141-89-1

This compound is characterized by a bromine atom and a chlorophenyl group, which contribute to its reactivity and biological activity.

The mechanism of action of this compound primarily involves its reactivity with biological molecules. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups. The ester moiety can undergo hydrolysis or reduction, leading to the formation of biologically active carboxylic acids or alcohols. These transformations enable the compound to engage in diverse chemical pathways and interactions with molecular targets.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in human tumor cell lines, such as prostate cancer (DU145) and breast cancer (MDA-MB-231). The compound's mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU145 (Prostate) | 15.3 | Inhibition of PI3K/AKT pathway |

| MDA-MB-231 (Breast) | 12.7 | Induction of apoptosis via JNK pathway activation |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary findings suggest moderate antibacterial activity against Gram-positive bacteria, with potential applications in developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxicity of this compound using the MTT assay on DU145 and MDA-MB-231 cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a therapeutic agent for prostate and breast cancers .

- Antimicrobial Testing : Another investigation focused on the compound's antimicrobial activity against various pathogens. The results showed that it effectively inhibited the growth of certain bacterial strains, highlighting its potential in combating infections .

Properties

CAS No. |

1034912-40-7 |

|---|---|

Molecular Formula |

C10H10BrClO2 |

Molecular Weight |

277.54 g/mol |

IUPAC Name |

methyl 2-bromo-2-(4-chlorophenyl)propanoate |

InChI |

InChI=1S/C10H10BrClO2/c1-10(11,9(13)14-2)7-3-5-8(12)6-4-7/h3-6H,1-2H3 |

InChI Key |

MCRQAVDSGNJFNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(C(=O)OC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.